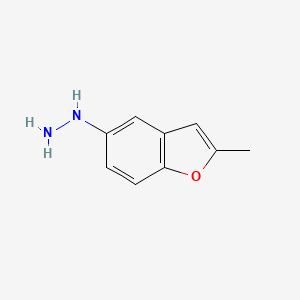
(2-Methylbenzofuran-5-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbenzofuran-5-yl)hydrazine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzofuran-5-yl)hydrazine typically involves the reaction of 2-methylbenzofuran with hydrazine. One common method is the nucleophilic addition of hydrazine to the carbonyl group of 2-methylbenzofuran, followed by cyclization to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity and reactivity of hydrazine .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylbenzofuran-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products: The major products formed from these reactions include hydrazones, oxides, and reduced amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Methylbenzofuran-5-yl)hydrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methylbenzofuran-5-yl)hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound may also interfere with cellular pathways and molecular targets, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Benzofuran: Shares the benzofuran core but lacks the hydrazine group.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: (2-Methylbenzofuran-5-yl)hydrazine is unique due to the combination of the benzofuran core and the hydrazine group, which imparts distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2-methyl-1-benzofuran-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-5-8(11-10)2-3-9(7)12-6/h2-5,11H,10H2,1H3 |
Clé InChI |
VKGZTYAXNBPQKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=CC(=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
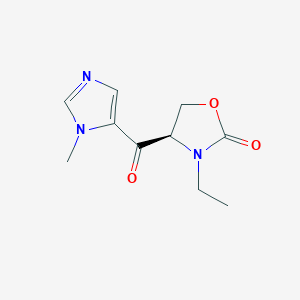
-, (SP-4-3)-](/img/structure/B12871410.png)
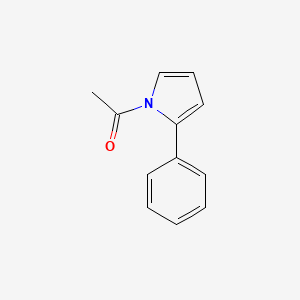
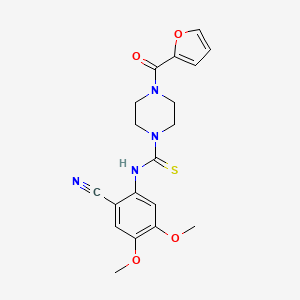
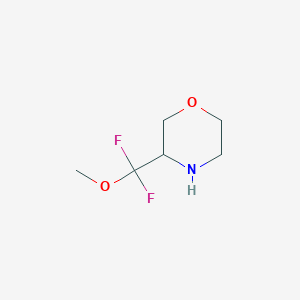
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)


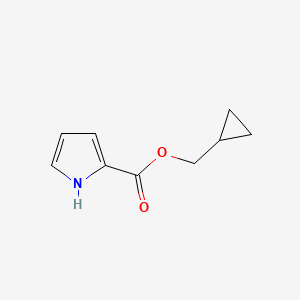
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

